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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305

A deep dive into the computational evaluation of piperidine derivatives against various
therapeutic targets, providing a comparative overview of their binding affinities and interaction
mechanisms. This guide is intended for researchers, scientists, and drug development
professionals.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and
bioactive molecules. Its conformational flexibility and ability to engage in various non-covalent
interactions make it a privileged fragment in drug design. Molecular docking, a computational
technique that predicts the preferred orientation of a ligand when bound to a receptor, plays a
pivotal role in the rational design and optimization of piperidine-based drug candidates. This
guide provides a comparative analysis of docking studies performed on piperidine-based
ligands targeting different protein families, summarizing key quantitative data and outlining the
experimental protocols employed.

Comparative Docking Performance of Piperidine
Derivatives

The following tables summarize the results of various comparative docking studies, highlighting
the binding affinities and key interactions of piperidine-based ligands against their respective
protein targets.

Pancreatic Lipase Inhibitors
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In a study aimed at identifying novel anti-obesity agents, two piperidine derivatives were
evaluated for their inhibitory potential against pancreatic lipase.[1] The docking simulations
were performed to understand the molecular basis of their inhibitory activity.

Compound Binding Energy (kcal/mol) Interacting Residues
o o Not explicitly stated in the Not explicitly stated in the
Piperidine Derivative 1 ) i ) i
provided snippets provided snippets
Piperidine Derivative 2 (N- Not explicitly stated in the Not explicitly stated in the
methyl derivative of 1) provided snippets provided snippets

, o , Not explicitly stated in the
Reference (Orlistat) Significantly higher potency ) i
provided snippets

Of note, the study also investigated eleven pyrrolidine analogs, with compound 12 showing the
highest binding energy of -8.24 kcal/mol.[1]

Sigma-1 Receptor (S1R) Ligands

A screening campaign of an in-house collection of piperidine and piperazine-based compounds
led to the discovery of potent S1R ligands.[2][3] Molecular docking was employed to elucidate
their binding modes.

Compound Ki (nM) for S1R Key Interactions
Compound 1 (2-[4-(benzyl)-1- Bidentate salt bridge with
piperidin-1-yl]-1-4-(4- 3.2 Glul72 and Asp126; i—cation
phenylpiperazin-1-yl)ethanone) interaction with Phel107.[2]

Bidentate salt bridge with
Compound 3 8.9 Glul72 and Asp126; Ti—cation
interaction with Phe107.[2]

. Not explicitly detailed in the
Reference (Haloperidol) 2.5 )
snippets.
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Another study compared piperidine and piperazine cores for dual histamine H3 and sigma-1
receptor activity.[4]

Compound hH3R Ki (nM) o1R Ki (nM)
Compound 4 (piperazine core)  3.17 1531
Compound 5 (piperidine core) 7.70 3.64

This highlights the critical role of the piperidine moiety for high affinity at the 01R.[4]

p-Opioid Receptor (u1-OR) Agonists

A series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their
analgesic potential by targeting the p-opioid receptor.[5]

Binding Affinity Range

Compound Interacting Residues
(kcal/mol)
o L Q124, W133, 1144, D147,
Novel Piperidine Derivatives
-8.13t0 -13.37 Y148, M151, V236, 1296,

(e.g., HN58)
H297, W318, 1322, Y236.[5]

Reference (Morphine)

Not explicitly stated in the

snippets.

Not explicitly stated in the

provided snippets.

Reference (Fentanyl)

Not explicitly stated in the

snippets.

Not explicitly stated in the

provided snippets.

Reference (Pethidine)

Not explicitly stated in the

provided snippets.

Not explicitly stated in the

provided snippets.

HIV-1 Protease Inhibitors

A structure-based design approach was used to develop potent HIV-1 protease inhibitors
incorporating piperidine analogues as P2-ligands.[6][7][8]
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Compound IC50 (nM) Key Structural Features

(R)-piperidine-3-carboxamide

as the P2-ligand and a 4-

22a 3.61 _
methoxylphenylsulfonamide as
the P2'-ligand.[6][7]
o _ Diverse piperidine analogues
Other Piperidine Analogues Submicromolar to nanomolar )
as P2-ligands.[6]
Not explicitly stated in the Not explicitly stated in the

Reference (Darunavir - DRV) ) ) i
snippets. provided snippets.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the reproducibility and
interpretation of the results. Below are the detailed protocols for each study.

Pancreatic Lipase Docking Protocol[1]
» Software: AutoDock 4.2.

o Protein Preparation: The X-ray crystallographic structure of pancreatic lipase was obtained
from the Protein Data Bank (PDB ID: 1LPS).

o Ligand Preparation: 3D structures of the piperidine and pyrrolidine derivatives were
generated using ChemDraw Ultra (version 12.0.2).

e Docking Algorithm: The Lamarckian Genetic Algorithm was used.

» Docking Parameters:

o

Number of genetic algorithm runs: 100.

[¢]

Population size: 150.

[e]

Maximum number of energy evaluations: 2,500,000 per run.

o

Other parameters were kept at their default settings.
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« Analysis: The final docked conformations were clustered with a tolerance of 2.0 A RMSD.
The results were evaluated based on binding energy, binding structure, and potential
interactions with key residues.

Sigma-1 Receptor Docking Protocol[2][4]

o Software: A computational workflow including docking and dynamic simulations was
performed.[2] For the dual-target study, flexible ligand docking was performed using
AutoDock Smina.[4]

e Protein Preparation: The crystal structure of the human S1R in complex with a ligand (PDB
ID: 5HK2 for the first study, 5SHK1 for the dual-target study) was used.[2][4]

e Ligand Preparation: The protonation state of the ligands at physiological pH was estimated
using MarvinSketch.[2][4]

e Docking Approach: Rigid docking was performed in the initial steps of one study.[2]

e Analysis: The docked poses were analyzed for key interactions, such as salt bridges and
hydrogen bonds, with crucial amino acid residues like Glu172 and Asp126.[2]

p-Opioid Receptor Docking Protocol[5]

» Objective: To compare the analgesic potential of synthesized piperidine derivatives as potent
H-OR inhibitors.

e Method: A molecular docking approach was utilized to elucidate the binding affinities and
modes of the piperidine derivatives.

¢ Analysis: The binding scores and interaction mechanisms were compared to standard
molecules like Morphine, Fentanyl, and Pethidine. The interactions with transmembrane
helices and specific residues were analyzed.[5]

HIV-1 Protease Docking Protocol[6]

» Objective: To gain insight into the ligand-binding properties of newly designed piperidine-
containing HIV-1 protease inhibitors.
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e Method: Molecular docking of the most potent compound (22a) with HIV-1 protease was

performed.

e Analysis: The docking results were used to understand the structure-activity relationships,
particularly the role of the piperidine stereochemistry and substitution patterns.

Visualizing Molecular Interactions and Workflows
Experimental Workflow for a Typical Molecular Docking
Study

The following diagram illustrates a generalized workflow for performing a molecular docking
study, from target and ligand preparation to the analysis of results.

General Molecular Docking Workflow
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Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of the p-Opioid Receptor

Activation of the p-opioid receptor by an agonist, such as a piperidine-based analgesic, initiates
a signaling cascade that ultimately leads to the modulation of pain perception.
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Simplified p-Opioid Receptor Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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